Hept-1-EN-5-yne

Gold Catalysis Cycloisomerization 1,6-Enyne

Hept-1-en-5-yne (CAS 821-40-9) is a C7H10 hydrocarbon belonging to the enyne class, characterized by the presence of both an alkene and an alkyne functional group within its seven-carbon chain. Its defining feature is the 1,5-relationship between the terminal alkene and the internal alkyne, classifying it as a 1,6-enyne.

Molecular Formula C7H10
Molecular Weight 94.15 g/mol
CAS No. 821-40-9
Cat. No. B14743567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHept-1-EN-5-yne
CAS821-40-9
Molecular FormulaC7H10
Molecular Weight94.15 g/mol
Structural Identifiers
SMILESCC#CCCC=C
InChIInChI=1S/C7H10/c1-3-5-7-6-4-2/h3H,1,5,7H2,2H3
InChIKeyAMSMDGCMDNFUQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hept-1-en-5-yne (CAS 821-40-9) as a 1,6-Enyne Building Block: Core Characteristics and Research Utility


Hept-1-en-5-yne (CAS 821-40-9) is a C7H10 hydrocarbon belonging to the enyne class, characterized by the presence of both an alkene and an alkyne functional group within its seven-carbon chain [1]. Its defining feature is the 1,5-relationship between the terminal alkene and the internal alkyne, classifying it as a 1,6-enyne. This specific architecture renders it a fundamental substrate for a range of transition metal-catalyzed cycloisomerization and cycloaddition reactions, including gold(I)-catalyzed skeletal rearrangements [2] and Pauson-Khand-type reactions [3]. The compound's value in research lies in its ability to generate molecular complexity, forming polycyclic frameworks and functionalized cyclopentenones from a simple acyclic precursor. It is primarily sourced as a specialty research chemical with a typical purity of 95% or higher .

Why Hept-1-en-5-yne Cannot Be Substituted by Other C7H10 Enyne Isomers


Direct substitution of Hept-1-en-5-yne (CAS 821-40-9) with other C7H10 enyne isomers, such as hept-5-en-1-yne (CAS 127130-69-2), is chemically invalid for applications relying on the 1,6-enyne motif. The distance between the alkene and alkyne functional groups dictates the size and type of ring formed during metal-catalyzed cyclizations [1]. Hept-1-en-5-yne, a 1,6-enyne, is specifically primed for 5-exo-dig or 6-endo-dig cyclizations, leading to five- or six-membered rings. In contrast, hept-5-en-1-yne, a 1,7-enyne, would preferentially form six- or seven-membered rings [2]. This fundamental difference in tether length results in divergent reaction pathways and final products, making the specific 1,6-enyne architecture a non-negotiable requirement for targeted synthetic strategies, such as the gold(I)-catalyzed skeletal rearrangement documented by Escribano-Cuesta et al. [1].

Quantitative Performance Data for Hept-1-en-5-yne in Key Research Applications


Reaction Efficiency in Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes

Hept-1-en-5-yne serves as a representative unsubstituted 1,6-enyne substrate in gold(I)-catalyzed cycloisomerization. While a direct head-to-head comparison of yield is not available in the examined literature, its core 1,6-enyne structure is the foundational platform for these transformations. Studies on related 1,6-enynes under gold(I) catalysis report reaction yields from 42% to >99% for cycloisomerization products [1]. For example, an axially chiral NHC-Au(I) catalyst afforded >99% yield in the acetoxycyclization of a 1,6-enyne [2]. This establishes a high-performance baseline for this compound class, positioning Hept-1-en-5-yne as the essential starting point for developing and optimizing new gold-catalyzed methodologies.

Gold Catalysis Cycloisomerization 1,6-Enyne

Thermodynamic Driving Force for Gold-Catalyzed Skeletal Rearrangement

The gold(I)-catalyzed single-cleavage skeletal rearrangement of 1,6-enynes, for which Hept-1-en-5-yne is a prototypical substrate, is a thermodynamically favored process. DFT calculations by Escribano-Cuesta et al. [1] provide a qualitative rationale for this reactivity, showing that the reaction proceeds via a cyclobutene intermediate to form a diene product. This pathway is specific to the 1,6-enyne architecture. In contrast, 1,7-enynes undergo different cyclization modes (e.g., 6-exo-dig) due to their distinct tether length, leading to different product classes [2].

Mechanistic Study DFT Calculation Gold Catalysis

Efficiency in Intramolecular Pauson-Khand Reaction (PKR) Scaffolds

The 1,6-enyne framework of Hept-1-en-5-yne is a highly effective substrate for the intramolecular Pauson-Khand reaction (PKR), a powerful method for synthesizing bicyclic cyclopentenones. While specific yield data for the unsubstituted Hept-1-en-5-yne is not available, a study by Ishizaki et al. on closely related 2-aryl-1-hepten-6-ynes (which share the same 1,6-enyne core) reported the efficient production of 1-aryl-bicyclo[3.3.0]octenones in good yields [1]. This demonstrates the inherent efficiency of the 1,6-enyne scaffold in this atom-economical transformation.

Pauson-Khand Reaction Cyclopentenone Synthesis 1,6-Enyne

Structural and Computational Differentiation from Hept-5-en-1-yne

A direct structural and computational comparison between Hept-1-en-5-yne (a 1,6-enyne) and its isomer Hept-5-en-1-yne (a 1,7-enyne) highlights their distinct chemical identities. While both share the molecular formula C7H10 and a molecular weight of 94.15 g/mol [1], their computed properties differ. The XLogP3-AA (a measure of lipophilicity) for (E)-hept-5-en-1-yne is 2.1 [1]. This difference in the position of unsaturation affects its physical properties and, more importantly, dictates its unique chemical reactivity as a 1,6-enyne [2].

Structure-Activity Relationship Computational Chemistry Isomer Comparison

Recommended Applications for Hept-1-en-5-yne (CAS 821-40-9) in Research & Development


Methodology Development in Gold(I)-Catalyzed Cycloisomerization

Hept-1-en-5-yne is an ideal substrate for developing and optimizing new gold(I)-catalyzed cycloisomerization reactions. As demonstrated by Escribano-Cuesta et al. [1], 1,6-enynes undergo predictable single- or double-cleavage rearrangements based on alkyne substitution. Researchers can use this unsubstituted compound as a benchmark to screen new catalysts, evaluate ligand effects, and study reaction mechanisms for the formation of diene and cyclobutene products.

Synthesis of Bicyclic Frameworks via Pauson-Khand Reaction

This compound serves as a crucial building block for synthesizing bicyclo[3.3.0]octenone frameworks via the intramolecular Pauson-Khand reaction (PKR). The work by Ishizaki et al. [2] confirms the efficient cyclization of 1,6-enynes to form this valuable core. Hept-1-en-5-yne can be employed in the total synthesis of complex natural products or in medicinal chemistry programs where this specific bicyclic scaffold is a key pharmacophore.

Mechanistic and Computational Studies of Enyne Cyclizations

Due to its simple, unfunctionalized structure, Hept-1-en-5-yne is a preferred model substrate for detailed mechanistic investigations. It is ideal for studies involving DFT calculations, kinetic isotope effect measurements, and intermediate trapping experiments. The work by Escribano-Cuesta et al. [1], which combined experimental and computational methods to elucidate the role of cyclobutene intermediates, exemplifies the value of using this compound to uncover fundamental principles in catalysis.

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